molecular formula C16H23NO4 B1401246 Methyl 3-(((benzyloxy)carbonyl)amino)-5-methylhexanoate CAS No. 1311254-59-7

Methyl 3-(((benzyloxy)carbonyl)amino)-5-methylhexanoate

Cat. No. B1401246
CAS RN: 1311254-59-7
M. Wt: 293.36 g/mol
InChI Key: BBFRZHWCVFSFQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • ChemSpider ID : 226981

Physical And Chemical Properties Analysis

  • Molar Volume : 237.5±5.0 cm³

Mechanism of Action

Target of Action

It’s known that benzylic compounds typically react via an sn1 pathway, via the resonance-stabilized carbocation .

Mode of Action

The compound’s mode of action involves interaction with its targets through a process known as Suzuki–Miyaura (SM) cross-coupling . This process involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

It’s known that the compound is involved in the suzuki–miyaura (sm) cross-coupling reaction, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Pharmacokinetics

The compound has a molecular formula of c15h21no7, an average mass of 327330 Da, and a monoisotopic mass of 327131805 Da . It has a density of 1.4±0.1 g/cm3, a boiling point of 583.3±50.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.7 mmHg at 25°C . The compound also has a water solubility of 1.029e+004 mg/L at 25 deg C .

Result of Action

It’s known that the reduction of benzylic compounds converts these electron-withdrawing functions into electron-donating amino and alkyl groups .

Action Environment

It’s known that the suzuki–miyaura (sm) cross-coupling reaction, which the compound is involved in, originates from a combination of exceptionally mild and functional group-tolerant reaction conditions .

properties

IUPAC Name

methyl 5-methyl-3-(phenylmethoxycarbonylamino)hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4/c1-12(2)9-14(10-15(18)20-3)17-16(19)21-11-13-7-5-4-6-8-13/h4-8,12,14H,9-11H2,1-3H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBFRZHWCVFSFQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CC(=O)OC)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(((benzyloxy)carbonyl)amino)-5-methylhexanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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